molecular formula C18H14N2O3S B2366900 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034352-58-2

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2366900
CAS No.: 2034352-58-2
M. Wt: 338.38
InChI Key: HJKWOENSIBMLTO-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique fusion of furo[2,3-c]pyridine and benzo[b]thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives and furo[2,3-c]pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its unique combination of the furo[2,3-c]pyridine and benzo[b]thiophene moieties, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(15-11-13-3-1-2-4-14(13)24-15)19-7-9-20-8-5-12-6-10-23-16(12)18(20)22/h1-6,8,10-11H,7,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKWOENSIBMLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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